4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]butanehydrazide
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Overview
Description
4-(1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1,2,3,4-TETRAHYDRO-8H-IMIDAZO[2,1-F]PURIN-8-YL)-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]BUTANEHYDRAZIDE is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1,2,3,4-TETRAHYDRO-8H-IMIDAZO[2,1-F]PURIN-8-YL)-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]BUTANEHYDRAZIDE typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods enhance the efficiency and yield of the compound while maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1,2,3,4-TETRAHYDRO-8H-IMIDAZO[2,1-F]PURIN-8-YL)-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]BUTANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted compounds .
Scientific Research Applications
4-(1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1,2,3,4-TETRAHYDRO-8H-IMIDAZO[2,1-F]PURIN-8-YL)-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]BUTANEHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1,2,3,4-TETRAHYDRO-8H-IMIDAZO[2,1-F]PURIN-8-YL)-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]BUTANEHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-9-ium-8-yl)phenolate
- 7,7,9-trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
Uniqueness
What sets 4-(1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1,2,3,4-TETRAHYDRO-8H-IMIDAZO[2,1-F]PURIN-8-YL)-N’-[(E)-(4-HYDROXYPHENYL)METHYLENE]BUTANEHYDRAZIDE apart is its unique structural features and the specific functional groups it contains.
Properties
Molecular Formula |
C26H25N7O4 |
---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
4-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]butanamide |
InChI |
InChI=1S/C26H25N7O4/c1-30-23-22(24(36)31(2)26(30)37)33-16-20(18-7-4-3-5-8-18)32(25(33)28-23)14-6-9-21(35)29-27-15-17-10-12-19(34)13-11-17/h3-5,7-8,10-13,15-16,34H,6,9,14H2,1-2H3,(H,29,35)/b27-15+ |
InChI Key |
MUMZQWUSFOXGIE-JFLMPSFJSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCCC(=O)N/N=C/C4=CC=C(C=C4)O)C5=CC=CC=C5 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCCC(=O)NN=CC4=CC=C(C=C4)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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